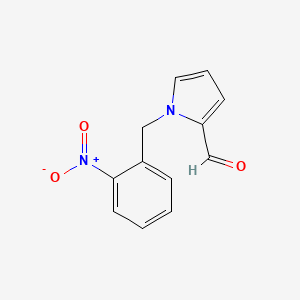

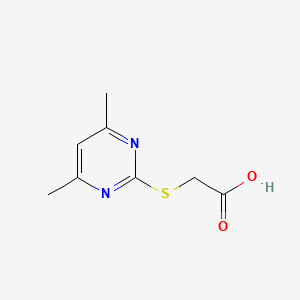

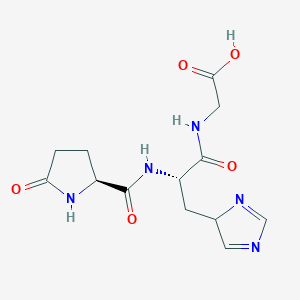

1-(2-硝基苄基)-1H-吡咯-2-甲醛

描述

Synthesis Analysis

The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker because of its high photocleavage efficiency by near-UV light irradiation .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-nitrobenzyl bromide, has been studied. It is used in the preparation of S-2-nitrobenzyl-cysteine by reaction with L-cysteine . It is also used for the introduction of the 2-nitrobenzyl protecting group in organic synthesis .Chemical Reactions Analysis

The 2-nitrobenzyl group is known to undergo light-induced primary amines and o-nitrobenzyl alcohols cyclization, which is a versatile photoclick reaction for modular conjugation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Nitrobenzyl bromide, have been studied. It has a melting point of 46-48 °C, a boiling point of 127-133 °C/10 mmHg, and a density of 1.26±0.1 g/cm3 .科学研究应用

1. Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs

- Application Summary: Nitrobenzyl derivatives of a camptothecin analog (SN-38) have been synthesized for use as potential hypoxia-activated prodrugs . These derivatives were evaluated for their cytotoxicity, topoisomerase I inhibition, and electrochemical (reductive) properties .

- Methods of Application: The derivatives were tested on human leukemia K562 cells . Cyclic voltammetry was used to detail the reductive nature of the analogs .

- Results: All three derivatives were found to possess reduced toxicity towards human leukemia K562 cells compared to SN-38 . One of the analogs (4-nitrobenzyl) was shown to inhibit the ability of topoisomerase I to relax supercoiled pBR322 DNA, at a similar concentration to the clinically-approved active metabolite SN-38 .

2. Potential Antiviral Agents

- Application Summary: A new wave of 4-(2-nitrophenoxy)benzamide derivatives was designed and synthesized to fulfill the basic pharmacophoric features of deubiquitinase (DUB) inhibitors . These compounds were tested against deubiquitinase enzymes of several viruses .

- Methods of Application: The molecular docking of the designed compounds against deubiquitinase enzymes of the aforementioned viruses was carried out . In vitro antiviral screening against the aforementioned viruses was also conducted .

- Results: The biological data showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus .

3. Organic-Inorganic Hybrid Multifunctional Crystalline Material

- Application Summary: A novel organic-inorganic hybrid multifunctional crystalline material, 2-nitrobenzyl triphenylphosphonium tetrabromocobaltate(II) [2-NO2BzTPP]2CoBr4, has been synthesized .

- Methods of Application: The compound was synthesized using [2-NO2BzTPP]Br and CoBr2 in methanol solution acidified with hydrobromic acid . It was characterized using single-crystal X-ray diffraction and spectroscopic methods .

- Results: The results of the characterization are not provided in the abstract .

4. Phototriggered Labeling and Crosslinking

- Application Summary: 2-nitrobenzyl alcohol (NB) derivatives have been used as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules . This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the abstract .

- Results: The results or outcomes obtained are not provided in the abstract .

5. Photochemical Reaction Mechanisms

- Application Summary: 2-nitrobenzyl compounds have found numerous applications as photoremovable protecting groups . Their photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the abstract .

- Results: The results or outcomes obtained are not provided in the abstract .

6. Photocaging Techniques

- Application Summary: Photocaging techniques have allowed the discovery and study of important, complex biological pathways and mechanisms . Photocaged peptides and proteins represent one important tool in the toolbox of methods to build light-responsive complex systems . Photocaging concepts are often akin to photocleavable protecting groups in small-molecule and polymer chemistry .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the abstract .

- Results: The results or outcomes obtained are not provided in the abstract .

安全和危害

未来方向

The use of 2-nitrobenzyl alcohol as a photoreactive group with amine selectivity has been explored for photoaffinity labeling and crosslinking of biomolecules. This work confirms that it is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .

属性

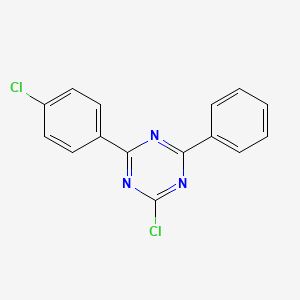

IUPAC Name |

1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFAPUIPEQSHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352966 | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

22162-51-2 | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)